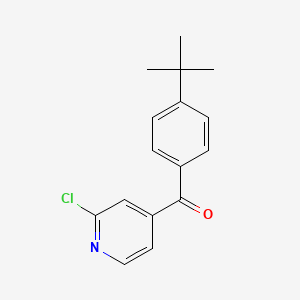

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(2-chloropyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-16(2,3)13-6-4-11(5-7-13)15(19)12-8-9-18-14(17)10-12/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALWZJDSBXRHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone involves several steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 2-chloropyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Des Réactions Chimiques

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fungicides like Pyrimorph.

Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone involves its role as an intermediate in the synthesis of Pyrimorph. Pyrimorph targets the cell membrane of fungi, disrupting their growth and reproduction. The molecular pathways involved include inhibition of sterol biosynthesis, which is crucial for maintaining cell membrane integrity in fungi.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridine-Based Methanones

a. [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (CAS: 113231-78-0)

- Structural Difference : Replaces the tert-butylphenyl group with a biphenyl moiety.

- This compound is used in materials science and as a ligand in catalysis .

b. (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone (CAS: Not provided)

- Structural Difference : Substitutes the pyridine ring with a tetrahydrothiopyran ring and uses a 4-chlorophenyl group.

- Physical Properties : Rf = 0.50 (100% DCM), mp = 120–122°C, HRMS [M+H]+ = 241.0451. The thiopyran ring introduces sulfur-based polarity, which may enhance metabolic stability compared to the pyridine analog .

Piperidine/Piperazine Derivatives

a. (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride (CAS: 42060-78-6)

- Structural Difference : Replaces the 2-chloropyridine with a piperidine ring.

- Implications : The piperidine group introduces basicity (protonatable nitrogen) and conformational flexibility. The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological applications .

b. [4-(tert-Butyl)phenyl][4-(2-methoxyphenyl)piperazino]methanone (CAS: 260442-74-8)

- Structural Difference : Incorporates a piperazine ring substituted with a 2-methoxyphenyl group.

- Implications : The piperazine moiety enhances hydrogen-bonding capacity, while the methoxy group modulates electronic properties. Such derivatives are explored as CNS-targeting agents due to their ability to cross the blood-brain barrier .

Aromatic Ketones with Varied Substituents

a. tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (CAS: Not provided)

- Structural Difference : Combines a 4-chlorobenzoyl group with a piperidine-carboxylate scaffold.

- Physical Properties : Rf = 0.19 (4:1 PE/EtOAc), HRMS [M+H]+ = 322.1203. The tert-butoxycarbonyl (Boc) group acts as a protective moiety, enabling selective deprotection in multi-step syntheses .

b. (4-(tert-Butyl)phenyl)(phenyl)methanone (CAS: 22679-54-5)

- Structural Difference : Lacks the 2-chloropyridine ring, featuring a simple phenyl group instead.

- This compound serves as a precursor in polymer chemistry .

Comparative Analysis Table

Key Findings and Implications

- Electronic Modulation : The 2-chloro substituent on pyridine enhances electrophilicity at the carbonyl carbon, favoring nucleophilic reactions. This contrasts with piperidine-based analogs, where basicity dominates .

- Synthetic Utility : Compounds like tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate highlight the role of protective groups in multi-step syntheses, a strategy applicable to the target compound .

Activité Biologique

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone, also known as a derivative of pyridinyl ketones, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its antifungal and antibacterial properties, making it a candidate for further pharmaceutical development.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring and a chlorinated pyridine moiety. This unique structure contributes to its biological activity and allows it to function as an intermediate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

| Property | Description |

|---|---|

| Chemical Formula | C14H14ClN0 |

| Molecular Weight | 247.72 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

| Melting Point | Not specified |

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of Pyrimorph, a known fungicide. Pyrimorph acts by disrupting fungal cell membrane integrity through the inhibition of sterol biosynthesis, which is crucial for maintaining cell membrane structure in fungi.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. For example, studies have shown that the compound can effectively inhibit the growth of various fungal strains, suggesting its potential use in treating fungal infections.

Antibacterial Activity

In addition to antifungal properties, this compound has demonstrated antibacterial activity against several bacterial strains. This broad-spectrum activity makes it a promising candidate for the development of new antibacterial agents.

Case Studies

- Antifungal Efficacy : In vitro studies highlighted that derivatives of this compound showed IC50 values comparable to established antifungal agents against Candida albicans and Aspergillus niger, indicating potent antifungal activity.

- Antibacterial Screening : A study evaluating the antibacterial efficacy against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited significant inhibition zones in agar diffusion assays, supporting its potential as an antibacterial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| (4-Tert-butylphenyl)(2-chloropyridin-3-yl)methanone | Moderate antibacterial | Chlorine position affects activity |

| (4-Tert-butylphenyl)(2-bromopyridin-4-yl)methanone | Lower antifungal | Bromine substitution reduces efficacy |

| (4-Tert-butylphenyl)(2-fluoropyridin-4-yl)methanone | Similar antifungal | Fluorine substitution shows comparable activity |

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Mechanistic Studies : Further elucidating the precise biochemical pathways affected by this compound.

- In Vivo Testing : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Synthesis of Derivatives : Exploring modifications to enhance activity or reduce toxicity.

Q & A

Q. What are the common synthetic routes for preparing (4-(tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone?

The synthesis typically involves cross-coupling reactions or Friedel-Crafts acylation. For example:

- Step 1 : React 2-chloropyridine-4-carboxylic acid with a tert-butylbenzene derivative using a coupling agent like EDCI/HOBt.

- Step 2 : Purify via column chromatography and confirm regioselectivity using NMR .

- Key considerations : Steric hindrance from the tert-butyl group may necessitate elevated temperatures or microwave-assisted synthesis to improve yields .

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

A multi-technique approach is essential:

- FTIR : Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, pyridinyl protons at 7.5–8.5 ppm) .

- Elemental analysis : Validate molecular formula (C₁₆H₁₇ClNO) to rule out byproducts .

Q. What are the key considerations in optimizing reaction yields for this compound?

- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to minimize side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Stoichiometry : Maintain a 1:1.2 molar ratio of acyl chloride to aryl substrate to account for steric bulk .

Advanced Research Questions

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies involving this compound?

Contradictions often arise from substituent electronic/steric effects:

- Case study : The tert-butyl group enhances lipophilicity but may reduce binding affinity in enzyme inhibition assays. Computational docking (e.g., AutoDock Vina) can reconcile discrepancies by modeling steric clashes .

- Validation : Compare experimental IC₅₀ values with in silico predictions for derivatives with modified aryl groups .

Q. What experimental strategies are used to study the reactivity of the chloropyridinyl group?

Focus on nucleophilic aromatic substitution (SNAr) and cross-coupling:

Q. How can researchers design a study to evaluate the compound’s potential as an enzyme inhibitor?

A tiered approach is recommended:

- Step 1 : Perform molecular docking against target enzymes (e.g., cytochrome P450 isoforms) to identify binding modes .

- Step 2 : Validate with in vitro inhibition assays (e.g., fluorometric substrate conversion) under physiologically relevant pH and temperature .

- Step 3 : Assess ADMET properties (e.g., metabolic stability in liver microsomes) to prioritize derivatives for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.